5-(3-chloro-4-fluorophenyl)-1H-pyrazole

Übersicht

Beschreibung

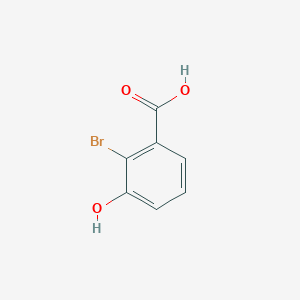

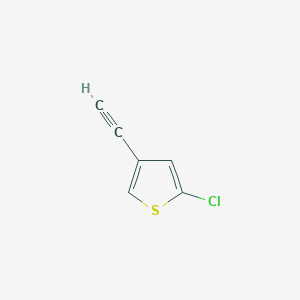

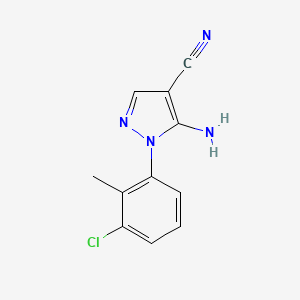

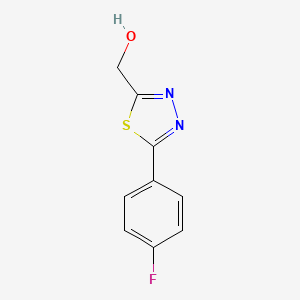

5-(3-chloro-4-fluorophenyl)-1H-pyrazole is a chemical compound that falls under the category of pyrazoles. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 5-(3-chloro-4-fluorophenyl)-1H-pyrazole compound has a phenyl group (a variant of a benzene ring) attached to it, which is substituted with chlorine and fluorine atoms .

Synthesis Analysis

The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole involves several steps. The key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine was generated by the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate and the subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .Molecular Structure Analysis

The molecular structure of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole is characterized by a pyrazole ring attached to a phenyl ring. The phenyl ring is substituted with chlorine and fluorine atoms .Wissenschaftliche Forschungsanwendungen

Anticancer Efficacy in Colon Cancer Cells

Scientific Field

Pharmacology and Oncology

Summary of Application

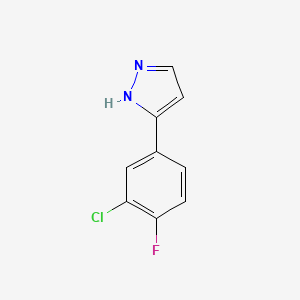

The compound “5-(3-chloro-4-fluorophenyl)-1H-pyrazole” has been evaluated for its anticancer efficacy, particularly in human colorectal cancer (CRC) cell lines. The research focused on a series of 4-anilinoquinazoline analogues, including DW-8, which contains the 3-chloro-4-fluorophenyl motif .

Methods of Application

The compound was tested against various CRC cell lines, including HCT116, HT29, and SW620. The methods involved assessing the compound’s ability to induce apoptosis through:

Results

DW-8 showed high anticancer efficacy and selectivity, with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively, for the mentioned cell lines. The selectivity index was over 2-fold in colon cancer cells compared to non-cancerous colon cell line CRL1459 .

Tyrosinase Inhibition

Scientific Field

Biochemistry and Dermatology

Summary of Application

The 3-chloro-4-fluorophenyl motif, as part of the compound’s structure, has been leveraged to identify inhibitors of tyrosinase, an enzyme implicated in melanin production and related to skin pigmentation disorders and neurodegenerative diseases like Parkinson’s .

Methods of Application

A preliminary assay using tyrosinase from Agaricus bisporus (AbTYR) was employed to test the inhibitory activity of compounds containing the 3-chloro-4-fluorophenyl fragment. Docking analysis was used to support the activity of the compounds.

Results

The presence of the 3-chloro-4-fluorophenyl fragment improved the inhibition of AbTYR. The compounds exhibited higher potency compared to reference compounds, indicating the fragment’s importance in enhancing inhibitory activity .

Boronic Acid Derivatives Synthesis

Scientific Field

Organic Chemistry and Material Science

Summary of Application

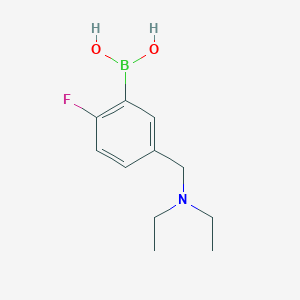

The compound is used in the synthesis of boronic acid derivatives, which are crucial in various chemical reactions including Suzuki-Miyaura coupling, a pivotal reaction in the synthesis of fine chemicals .

Methods of Application

The compound serves as a precursor for the synthesis of 3-chloro-4-fluorophenylboronic acid, which is then used in cross-coupling reactions to create diverse organic molecules.

Results

The resulting boronic acids exhibit high purity and yield, facilitating the synthesis of complex molecules for material science applications.

Antimicrobial Activity

Scientific Field

Microbiology and Pharmaceutical Sciences

Summary of Application

Derivatives of the compound have been studied for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .

Methods of Application

The antimicrobial activity is assessed using in vitro assays to determine the minimum inhibitory concentration (MIC) against various bacterial strains.

Results

Some derivatives have shown promising results, indicating potential for development into new antimicrobial agents.

Psychoactive Drug Development

Scientific Field

Neuropharmacology

Summary of Application

A related compound, 3-chloro-4-fluorophenylpiperazine, has been identified as a psychoactive drug and sold as a designer drug .

Methods of Application

The compound’s effects are studied through behavioral assays in animal models to determine its psychoactive properties.

Results

The compound has been found to exhibit psychoactive effects, leading to its classification as a designer drug.

Biofilm Inhibition

Scientific Field

Biotechnology and Infectious Diseases

Summary of Application

Certain brominated derivatives of the compound have been evaluated for their ability to inhibit biofilm formation, a key factor in bacterial pathogenicity .

Methods of Application

The efficacy of these compounds is tested against bacterial cultures to assess their biofilm inhibition capabilities.

Results

The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene was found to be particularly effective, showing superior biofilm inhibition activities.

These applications demonstrate the versatility of “5-(3-chloro-4-fluorophenyl)-1H-pyrazole” and its derivatives in various scientific fields, from drug development to material science. For detailed experimental procedures and quantitative data, consulting specialized databases or scientific publications would provide the most comprehensive information.

Modulation of Metabotropic Glutamate Receptor 4 (mGlu4)

Scientific Field

Neuroscience and Pharmacology

Summary of Application

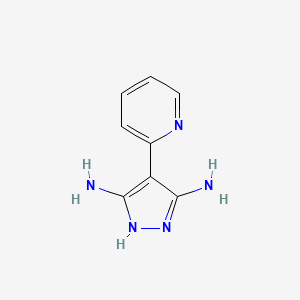

The compound has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which plays a significant role in the modulation of synaptic transmission and is a potential target for the treatment of Parkinson’s disease .

Methods of Application

The compound was synthesized and characterized through various pharmacological assays to determine its efficacy as a mGlu4 modulator.

Results

The compound demonstrated potent and selective modulation of mGlu4, with suitable in vivo pharmacokinetic properties, making it a promising candidate for further preclinical development .

Inhibitors of Tyrosinase from Agaricus bisporus

Summary of Application

Building on the previously mentioned application in tyrosinase inhibition, new small compounds incorporating the 3-chloro-4-fluorophenyl fragment have been synthesized to improve the inhibition of tyrosinase from Agaricus bisporus, which is relevant for pharmaceutical and cosmetic applications .

Methods of Application

The compounds were tested using a preliminary assay with tyrosinase from Agaricus bisporus, and molecular modeling was employed to support the activity of the compounds.

Results

The new compounds achieved significant IC50 values, indicating an improvement in potency as tyrosinase inhibitors, which could lead to the development of new agents for treating skin pigmentation disorders and neurodegenerative diseases .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQBLHVFDMXYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-4-fluorophenyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)

![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)